3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid
Overview
Description
12-Epideoxycholic acid is a cholanoid.
Biochemical Analysis
Biochemical Properties
Lagodeoxycholic acid is a more hydrophilic epimer of deoxycholic acid . It is transported and metabolized similarly to other dihydroxy bile acids but is much less toxic than deoxycholic acid . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .
Cellular Effects
Lagodeoxycholic acid has been hypothesized to be less hepatotoxic than deoxycholic acid . After 3 weeks of lagodeoxycholic acid ingestion, liver test results and liver appearance were normal .
Molecular Mechanism
The molecular mechanism of lagodeoxycholic acid involves its transport and metabolism in the rat, rabbit, and hamster . In the rabbit, hepatic biotransformation of lagodeoxycholic acid was limited to conjugation with glycine .
Temporal Effects in Laboratory Settings
When lagodeoxycholic acid was instilled in the rabbit colon, it was absorbed as such although within hours it was progressively epimerized by bacteria to deoxycholic acid . When injected intravenously and allowed to circulate enterohepatically, lagodeoxycholic acid was largely epimerized to deoxycholic acid in 24 hours .
Dosage Effects in Animal Models
The dosage effects of lagodeoxycholic acid in animal models have not been extensively studied. It has been administered for 3 weeks at a dose of 180 ccmol/day (0.1% by weight of a chow diet; 2-4 times the endogenous bile acid synthesis rate) .
Metabolic Pathways
Lagodeoxycholic acid is involved in the bile acid metabolic pathway . It is synthesized and then transported and metabolized in the rat, rabbit, and hamster .
Transport and Distribution
Lagodeoxycholic acid is well transported by the liver in rats and hamsters with biliary fistulas . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-MFSKYVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258025 | |
Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
570-62-7 | |
Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3alpha, 12beta-Dihydroxy-5beta-cholanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of lagodeoxycholic acid compare to other bile acids, and what is its impact on solubility?
A2: Lagodeoxycholic acid is an epimer of deoxycholic acid, differing only in the orientation of the hydroxyl group at the C-12 position []. This seemingly small structural difference significantly impacts solubility. While both are classified as less soluble, unconjugated bile acids, the calcium salt of lagodeoxycholic acid exhibits slightly higher solubility compared to deoxycholic acid []. Research indicates that the number and orientation of hydroxyl groups on the bile acid molecule directly influence the solubility of its calcium salts [].
Q2: Has lagodeoxycholic acid been investigated for potential biological effects?
A3: While research on lagodeoxycholic acid is limited compared to other bile acids, some studies have explored its potential biological effects. For example, research in [] and [] investigated the metabolism, transport, and effects of chronic feeding of lagodeoxycholic acid, aiming to understand its potential role in physiological processes and disease.
Q3: Are there specific analytical methods to study lagodeoxycholic acid?
A4: Analytical methods for characterizing and quantifying bile acids like lagodeoxycholic acid often involve chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. These methods can be coupled with mass spectrometry (MS) for enhanced sensitivity and specificity in complex biological samples.
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